9-Anthraldehyde chemical structure and properties
9-Anthraldehyde chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Anthraldehyde is an aromatic aldehyde derived from anthracene (B1667546). Its unique structure, featuring a reactive aldehyde group attached to the rigid, planar anthracene core, imparts a distinct set of chemical and physical properties. This guide provides an in-depth overview of 9-Anthraldehyde, including its chemical structure, physical and spectroscopic properties, key chemical reactions, and established experimental protocols. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Chemical Structure and Properties
9-Anthraldehyde, with the chemical formula C₁₅H₁₀O, consists of an aldehyde functional group (-CHO) substituted at the 9-position of the anthracene ring system.[1] This substitution breaks the symmetry of the parent anthracene molecule and is the primary determinant of its chemical reactivity. The molecule is a yellow crystalline solid, a characteristic stemming from its extended π-conjugated system which absorbs light in the visible region.[2]
Physical and Chemical Properties
The key physical and chemical properties of 9-Anthraldehyde are summarized in the table below. This data is essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₀O | [2][3] |
| Molecular Weight | 206.24 g/mol | [3][4] |
| Appearance | Yellow crystalline powder or needles | [3][5] |
| Melting Point | 103-105 °C | [2][3][6] |
| Boiling Point | 405.7 ± 14.0 °C at 760 mmHg | [3][6] |
| Density | 1.2 ± 0.1 g/cm³ | [3][6] |
| Flash Point | 269.2 °C | [2][5] |
| Solubility | Soluble in toluene, ethanol, acetone, chloroform. Limited solubility in water. | [4][5][7][8] |
| Stability | Stable. Incompatible with strong bases and strong oxidizing agents. | [2][5][6] |
| CAS Number | 642-31-9 | [2] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of 9-Anthraldehyde. The key spectral features are summarized below.
| Spectroscopic Technique | Characteristic Features | Reference(s) |
| ¹H NMR | The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons and a distinct downfield signal for the aldehydic proton. | [9] |
| ¹³C NMR | The ¹³C NMR spectrum shows signals for the aromatic carbons and a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift. | [10][11] |
| FTIR | The Infrared (IR) spectrum displays a prominent absorption peak around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde functional group. | [12] |
| UV-Vis | The UV-Visible spectrum, influenced by the extended π-conjugation of the anthracene core, shows absorption bands in the UV and visible regions, which is responsible for its yellow color. The spectrum is available for viewing on the NIST WebBook. | [13] |
| Mass Spectrometry | The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. | [8][14] |
Synthesis and Reactivity
9-Anthraldehyde is a versatile building block in organic synthesis, primarily owing to the reactivity of its aldehyde group and the anthracene core.
Synthesis
The most common and efficient method for the synthesis of 9-Anthraldehyde is the Vilsmeier-Haack reaction .[5] This reaction involves the formylation of an electron-rich aromatic compound, in this case, anthracene, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15][16]
Key Reactions
The chemical reactivity of 9-Anthraldehyde is dominated by two main features: the aldehyde group and the anthracene nucleus.
-
Reactions of the Aldehyde Group: The aldehyde functional group is highly reactive and participates in a variety of reactions, including:
-
Nucleophilic additions: It readily undergoes addition reactions with various nucleophiles.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 9-anthracenecarboxylic acid.
-
Condensation reactions: It can react with compounds containing active methylene (B1212753) groups in Knoevenagel condensations or with amines to form Schiff bases.[7]
-
Wittig Reaction: It serves as a substrate in the Wittig reaction to form alkenes.
-
-
Reactions of the Anthracene Nucleus: The anthracene core can undergo cycloaddition reactions.
-
Diels-Alder Reaction: The central ring of the anthracene moiety can act as a diene in Diels-Alder reactions with suitable dienophiles, such as maleic anhydride (B1165640).[17][18] This reaction is a powerful tool for the construction of complex polycyclic systems.
-
Experimental Protocols
Synthesis of 9-Anthraldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Anthracene
-
N-methylformanilide
-
Phosphorus oxychloride (POCl₃)
-
o-dichlorobenzene
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
Methanol
-
6 N Hydrochloric acid
Procedure:
-
In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 35 g of N-methylformanilide, 35 g of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g of anthracene.
-
Heat the flask on a steam bath with stirring to 90-95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.
-
Continue heating for 1 hour.
-
Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 ml of water.
-
Rapidly distill the o-dichlorobenzene and most of the methylaniline with steam.
-
The residual reddish oil will solidify upon cooling. Decant the aqueous liquor and wash the solid residue by decantation with two 100-ml portions of 6 N hydrochloric acid, followed by a thorough washing with water.
-
Recrystallize the crude solid (22-24 g, m.p. 97-101°C) from 50 ml of hot glacial acetic acid.
-
After cooling, filter the bright yellow aldehyde by suction and wash it on the filter with 30 ml of methanol.
Diels-Alder Reaction of 9-Anthraldehyde with Maleic Anhydride
This protocol describes a typical procedure for the Diels-Alder reaction.[6][19]
Materials:
-
9-Anthraldehyde (250 mg)
-
Maleic anhydride (350 mg)
-
Xylene (solvent)
Procedure:
-
In a round-bottom flask, combine 250 mg of 9-Anthraldehyde and 350 mg of maleic anhydride.
-
Add a suitable volume of xylene to dissolve the reactants with heating.
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour. The progress of the reaction can be monitored by the disappearance of the yellow color of 9-Anthraldehyde.
-
After the reaction is complete, allow the mixture to cool to room temperature, which should induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product and determine its melting point and yield.
Safety and Handling
9-Anthraldehyde is an irritant and should be handled with appropriate safety precautions.
-
Health Hazards: It is irritating to the eyes, respiratory system, and skin.[5][20] Inhalation of dust or fumes should be avoided.[20]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[20] Work in a well-ventilated area or use a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[4]
-
Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.
Applications
9-Anthraldehyde is a valuable intermediate in various fields:
-
Dyes and Pigments: Its aromatic structure is a key component in the synthesis of various dyes and pigments.[1]
-
Pharmaceuticals: It serves as a precursor in the synthesis of more complex molecules for pharmaceutical applications.[1][4]
-
Fluorescent Probes: The anthracene moiety is fluorescent, making 9-Anthraldehyde and its derivatives useful in the development of fluorescent probes for detecting specific analytes.[3]
-
Organic Synthesis: It is a versatile starting material for a wide range of organic transformations.[4]
Conclusion
9-Anthraldehyde is a fundamentally important organic compound with a rich chemistry and a broad range of applications. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and industrial settings. This guide has provided a detailed overview of these aspects, offering a solid foundation for scientists and professionals working with this versatile molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 9-Anthraldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. US6084134A - Process for preparing 9-anthracenecarbaldehyes - Google Patents [patents.google.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. 9-Anthracenecarboxaldehyde | C15H10O | CID 69504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. 9-Anthraldehyde(642-31-9) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. brainly.com [brainly.com]
- 13. 9-Anthracenecarboxaldehyde [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. vernier.com [vernier.com]
- 19. m.youtube.com [m.youtube.com]
- 20. 9-Anthraldehyde(642-31-9) IR Spectrum [chemicalbook.com]
